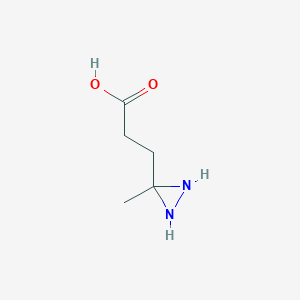
3-(3-Methyldiaziridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyldiaziridin-3-yl)propanoic acid is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyldiaziridin-3-yl)propanoic acid typically involves the thermal decomposition of diazirines. One common method involves the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol in solution over a temperature range of 96–125°C . The reactions are unimolecular and fit linear Arrhenius plots, indicating a well-defined reaction pathway.
Industrial Production Methods
the use of 3D-printed reactionware has been explored for the on-demand synthesis of high-value probes, including diazirine-based compounds . This approach allows for the modular assembly of reaction sequences, facilitating the synthesis of complex molecules with minimal synthetic expertise.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyldiaziridin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally to form alkenes derived from the corresponding carbenes.
Ring Opening: The thermolysis involves ring opening to a complex, followed by nitrogen loss or isomerization to a diazo compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anhydrous acetonitrile and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.
Major Products
The major products formed from the thermal decomposition of this compound are alkenes, such as MeCH2CH2CO2H . Additionally, about 5% of γ-valerolactone is formed during the thermolysis .
Applications De Recherche Scientifique
3-(3-Methyldiaziridin-3-yl)propanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(3-Methyldiaziridin-3-yl)propanoic acid involves the formation of reactive intermediates, such as carbenes, during thermal decomposition . These intermediates can undergo various reactions, including ring opening and nitrogen loss, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methyldiazirin-3-yl)propan-1-ol: Another diazirine compound that undergoes similar thermal decomposition reactions.
4-(3-Methyldiaziridin-3-yl)butanoic acid: A structurally similar compound with comparable reactivity.
Uniqueness
3-(3-Methyldiaziridin-3-yl)propanoic acid is unique due to its specific ring structure and the formation of γ-valerolactone during thermal decomposition . This compound’s ability to form reactive intermediates, such as carbenes, makes it valuable for various scientific applications.
Propriétés
Formule moléculaire |
C5H10N2O2 |
|---|---|
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
3-(3-methyldiaziridin-3-yl)propanoic acid |
InChI |
InChI=1S/C5H10N2O2/c1-5(6-7-5)3-2-4(8)9/h6-7H,2-3H2,1H3,(H,8,9) |
Clé InChI |
SDJKXJSGAJFERM-UHFFFAOYSA-N |
SMILES canonique |
CC1(NN1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


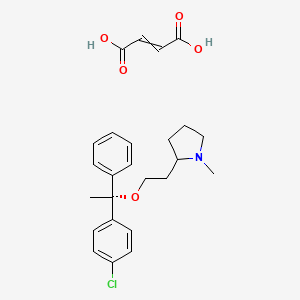
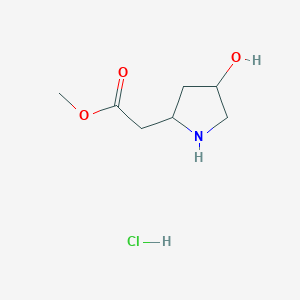
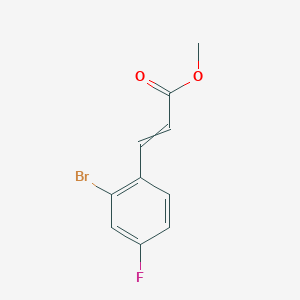
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
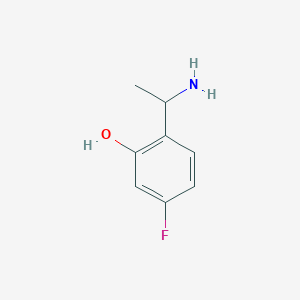
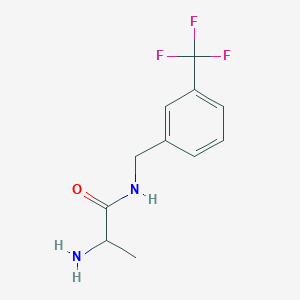
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
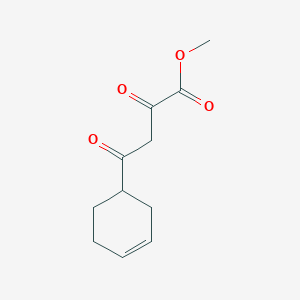

![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
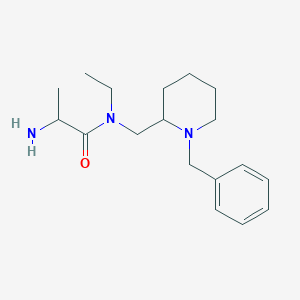
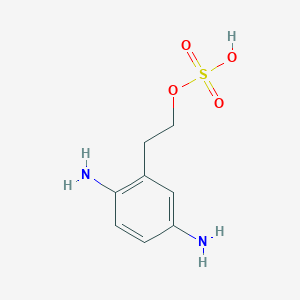
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)
